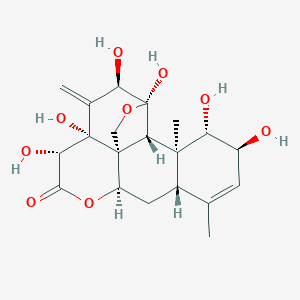
2,5-Dimethoxy-d6-4-methyl-benzene
Vue d'ensemble
Description
1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. It is one of the most important nitrogen-containing heterocycles due to its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound is not found in nature but has a wide range of applications in pharmaceuticals, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Méthodes De Préparation
The synthesis of 1H-1,2,3-Triazole can be achieved through several methods:
Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Metal-Free Synthesis: This approach involves the use of strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for metal catalysts.
Oxidative Coupling: The unsubstituted ring can be produced by the oxidative coupling of glyoxal, hydrazine, and sodium nitrite.
Continuous Flow Synthesis: A robust protocol using copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions allows for the synthesis of substituted 1,2,3-triazoles with high yields.
Analyse Des Réactions Chimiques
1H-1,2,3-Triazole undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs at the carbon or nitrogen atoms of the triazole ring.
N-Alkylation: The nitrogen atoms in the triazole ring can be alkylated to form triazolium salts.
Quaternization: Under forcing conditions, 1,2,3-triazoles can be quaternized to form triazolium salts.
The major products formed from these reactions include substituted triazoles and triazolium salts.
Applications De Recherche Scientifique
1H-1,2,3-Triazole has numerous applications in scientific research:
Drug Discovery: It is used as a core structure in various medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics.
Organic Synthesis: It serves as a building block for more complex chemical compounds.
Polymer Chemistry: It is used in the synthesis of polymers and dendrimers.
Supramolecular Chemistry: It is employed in the design of supramolecular structures.
Bioconjugation: It is used in bioconjugation strategies for labeling and imaging.
Fluorescent Imaging: It is utilized in the development of fluorescent probes for imaging applications.
Materials Science: It is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole involves its ability to act as a bioisostere, mimicking the structure and function of other functional groups. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects . For example, in antifungal applications, triazoles inhibit the synthesis of ergosterol by blocking the P450-dependent enzyme (CYP51), which is essential for fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole is often compared with other triazole isomers and similar heterocyclic compounds:
1H-1,2,4-Triazole: Another isomer with a different arrangement of nitrogen atoms.
The uniqueness of 1H-1,2,3-Triazole lies in its high chemical stability, aromatic character, and versatile applications in multiple fields .
Propriétés
IUPAC Name |
2-methyl-1,4-bis(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISOVKPFBLQIQ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)






